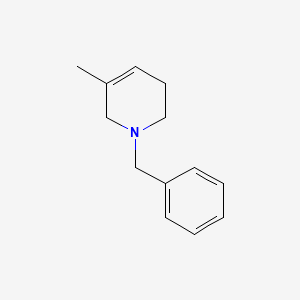

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridine

Description

Properties

IUPAC Name |

1-benzyl-5-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-4,6-8H,5,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULINUGOZWFZZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423622 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40240-24-2 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

One of the most common methods involves the reduction of pyridinium salts. This approach uses N-benzylpyridinium salts as precursors, which are reduced to yield the desired tetrahydropyridine derivative.

Reaction Scheme:

$$

\text{N-Benzylpyridinium Salt} + \text{Reducing Agent} \rightarrow \text{1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridine}

$$

Reagents and Conditions

- Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Solvents: Ethanol or methanol.

- Temperature: Typically conducted at room temperature or slightly elevated temperatures (30–50°C).

- Yield: High yields (70–85%) are reported under optimized conditions.

Advantages

- Straightforward and efficient.

- High selectivity for tetrahydropyridine derivatives.

Cyclization Reactions

Reaction Overview

Cyclization reactions involving benzylamines and alkylating agents can also produce 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridine. This method relies on creating a six-membered nitrogen-containing ring.

Reaction Scheme:

$$

\text{Benzylamine} + \text{Alkylating Agent} \rightarrow \text{Cyclized Product (Tetrahydropyridine)}

$$

Reagents and Conditions

- Starting Materials: Benzylamine and methyl halides.

- Catalysts: Acidic catalysts such as HCl or Lewis acids.

- Solvents: Toluene or dichloromethane.

- Temperature: Reflux conditions (~80–120°C).

- Yield: Moderate to high yields depending on catalyst efficiency.

Notes

This method is particularly useful for introducing specific substituents at desired positions on the tetrahydropyridine ring.

Hydrogenation of Pyridines

Reaction Overview

Hydrogenation of substituted pyridines is another effective route to synthesize tetrahydropyridine derivatives.

Reaction Scheme:

$$

\text{Substituted Pyridine} + \text{H}_2 \xrightarrow{\text{Catalyst}} \text{Tetrahydropyridine Derivative}

$$

Reagents and Conditions

- Catalysts: Palladium on carbon (Pd/C) or Raney nickel.

- Pressure: Hydrogen gas at 10–50 atm.

- Temperature: 50–100°C.

- Solvents: Ethanol or acetic acid.

- Yield: High yields (80–95%) under optimal conditions.

Advantages

- Suitable for large-scale synthesis.

- Environmentally friendly due to minimal byproduct formation.

Industrial Production Methods

Industrial synthesis often involves optimized versions of the above methods with a focus on scalability and environmental sustainability.

Key Features

- Use of green chemistry principles to reduce waste.

- Continuous flow reactors for better control over reaction parameters.

- Recycling of solvents and catalysts to minimize costs.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Reduction of Pyridinium Salts | NaBH₄/LiAlH₄, ethanol/methanol | 70–85 | High selectivity, simple setup |

| Cyclization Reactions | Benzylamine, methyl halides | 60–80 | Versatile for functionalization |

| Hydrogenation | H₂ gas, Pd/C or Raney nickel | 80–95 | High yield, suitable for scale-up |

Notes on Optimization

-

- Use recrystallization (e.g., methanol/ethyl acetate) to purify final products.

- Monitor reactions using thin-layer chromatography (TLC).

-

- Handle reducing agents like NaBH₄ with care due to their reactivity with water.

- Conduct hydrogenation in well-ventilated areas to avoid hydrogen gas buildup.

-

- Confirm product structure using spectroscopic methods such as NMR and IR spectroscopy.

- Gas chromatography-mass spectrometry (GC-MS) can be used to assess purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products

Oxidation: 1-Benzyl-5-methylpyridine.

Reduction: 1-Benzyl-5-methylpiperidine.

Substitution: Various substituted tetrahydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 187.28 g/mol. The structure features a saturated six-membered ring with one nitrogen atom, a benzyl group at the 1-position, and a methyl group at the 5-position. These structural characteristics contribute to its diverse biological activities and applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development: 1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridine is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders due to its neuroprotective properties.

2. Biological Research

- Neuroprotective Effects: Studies have shown that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems or protecting against oxidative stress. Research often focuses on its binding affinity with specific receptors and enzymes involved in neurodegenerative diseases.

- Pharmacological Studies: The compound is also studied for its potential anti-inflammatory and analgesic effects, contributing to its evaluation as a treatment option for chronic pain conditions.

3. Chemical Intermediate

- Synthesis of Complex Molecules: As a versatile building block, 1-benzyl-5-methyl-1,2,3,6-tetrahydropyridine serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical modifications makes it valuable in organic synthesis.

Case Studies and Research Findings

Several studies have highlighted the applications of 1-benzyl-5-methyl-1,2,3,6-tetrahydropyridine:

- Neuroprotection in Animal Models: Research involving animal models has demonstrated the compound's ability to protect neurons from damage induced by toxins or oxidative stress. For instance, studies have shown that administration of this compound can reduce neuronal death and improve cognitive function in models of Alzheimer's disease.

- Synthesis Pathways: Various synthetic routes have been developed for producing this compound efficiently. These methods often involve multi-step reactions that utilize readily available starting materials .

Mechanism of Action

The mechanism of action of 1-benzyl-5-methyl-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic activation to form reactive intermediates that interact with neuronal cells. This interaction can lead to either neuroprotective or neurotoxic effects, depending on the specific metabolic pathways involved. The compound’s effects are mediated through its interaction with enzymes and receptors in the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Metabolic Differences

The biological activity and toxicity of THP derivatives are critically influenced by substituent positions and metabolic pathways. Below is a comparative analysis of 1-Bn-5-Me-THP with key analogs:

Table 1: Structural and Functional Comparison of Selected THP Derivatives

Mechanistic Insights

- MPTP: The phenyl group at position 4 and methyl at position 1 make MPTP a substrate for monoamine oxidase B (MAO-B), leading to its oxidation into the neurotoxin MPP+. MPP+ disrupts mitochondrial complex I, causing oxidative stress and dopaminergic neuron death .

- BMTP: Despite structural similarity to MPTP, BMTP’s benzyl group at position 4 alters its metabolic fate.

- This hypothesis aligns with BMTP’s non-toxic profile .

Pharmacological and Toxicological Profiles

- Neurotoxicity : MPTP is a gold-standard neurotoxin for modeling Parkinson’s disease (PD) in rodents and primates . In contrast, BMTP and 1-Cyclopropyl-4-Ph-THP show reduced or absent toxicity due to altered metabolism .

- Therapeutic Potential: Non-neurotoxic THP derivatives, such as BMTP, are explored for anti-inflammatory or neuroprotective applications.

- Mitochondrial Effects : MPTP and its metabolite MPP+ inhibit mitochondrial complex I, while paraquat (a structurally unrelated toxin) targets complex III. THP derivatives with bulky substituents (e.g., benzyl) may avoid mitochondrial disruption .

Biological Activity

1-Benzyl-5-methyl-1,2,3,6-tetrahydropyridine (BMTHP) is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₇N

- Molecular Weight : Approximately 187.28 g/mol

- Structure : BMTHP features a saturated six-membered ring containing one nitrogen atom, with a benzyl group at the 1-position and a methyl group at the 5-position.

Biological Activities

Research indicates that BMTHP exhibits several significant biological activities:

Neuroprotective Effects

BMTHP has been studied for its neuroprotective potential, particularly in models of neurodegenerative diseases. Its structure suggests it may interact with neurotransmitter systems and provide protection against neuronal damage.

- Mechanism of Action : BMTHP may inhibit monoamine oxidase (MAO) activity, which is crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine and serotonin in the brain, potentially alleviating symptoms associated with Parkinson’s disease and depression .

Binding Affinity Studies

BMTHP's interaction with various biological targets has been explored through binding affinity studies. Techniques such as radiolabeled ligand binding assays are commonly employed to determine its affinity for neurotransmitter receptors and transporters.

Synthesis Methods

The synthesis of BMTHP can be achieved through various methods, including:

- Cyclization Reactions : Utilizing appropriate precursors to form the tetrahydropyridine ring.

- Alkylation Reactions : Introducing the benzyl group through alkylation techniques to achieve the desired structure.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of BMTHP:

- Neuroprotection in Animal Models : In murine models of Parkinson's disease treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), BMTHP demonstrated a protective effect against dopaminergic neuron loss by modulating oxidative stress pathways .

- Anticonvulsant Activity : A study indicated that derivatives of BMTHP exhibited anticonvulsant effects in animal models of epilepsy, suggesting its potential utility in treating seizure disorders .

- Metabolic Disorders : Research has also pointed towards BMTHP's role in metabolic regulation, particularly regarding glucose homeostasis and lipid metabolism, indicating its potential use in treating conditions like obesity and diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.